solenopsin
Overview
Description
Solenopsin is a lipophilic alkaloid with the molecular formula C₁₇H₃₅N, found in the venom of fire ants (Solenopsis). It is considered the primary toxin in the venom and may be responsible for cardiorespiratory failure in people who experience excessive fire ant stings . Structurally, solenopsins are characterized by a piperidine ring with a methyl group substitution at position 2 and a long hydrophobic chain at position 6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of solenopsin has been described by several methods. One proposed method starts with the alkylation of 4-chloropyridine with a Grignard reagent derived from 1-bromoundecane, followed by reaction with phenyl chloroformate to form 4-chloro-1-(phenoxycarbonyl)-2-n-undecyl-1,2-dihydropyridine. The phenylcarbamate is converted to the BOC protecting group, and then pyridine is methylated at the 6 position. The pyridine ring is then reduced to a tetrahydropyridine via catalytic hydrogenation with palladium on carbon (Pd/C) and further reduced with sodium cyanoborohydride to a piperidine ring. The BOC group is finally removed to yield this compound .
Another method involves the use of palladium-catalyzed N-alkylation and cyclization. This method constructs the trans-2,6-piperidine ring moiety using palladium-catalyzed cyclization. Chain elongation using Grubbs 2nd catalyst followed by the reduction of the double bond and the deprotection of the Cbz group affords (+)-solenopsin .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary occurrence in fire ant venom and the complexity of its synthetic routes. the described synthetic methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Solenopsin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the pyridine ring to a piperidine ring is a key step in its synthesis.
Substitution: Substitution reactions can occur at the piperidine ring, particularly at the methyl and hydrophobic chain positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) and sodium cyanoborohydride are commonly used.
Substitution: Grignard reagents and phenyl chloroformate are used for alkylation and carbamate formation, respectively.
Major Products
The major products formed from these reactions include various analogs of this compound, such as isothis compound A, which has strong insecticidal effects .
Scientific Research Applications
Solenopsin has a wide range of scientific research applications:
Chemistry: this compound and its analogs are studied for their unique chemical properties and potential as synthetic intermediates.
Medicine: This compound inhibits angiogenesis via the phosphoinositide 3-kinase (PI3K) signaling pathway, making it a potential anti-cancer agent.
Industry: This compound’s insecticidal properties make it a candidate for pest control applications.
Mechanism of Action
Solenopsin exerts its effects through several mechanisms:
Inhibition of PI3K Signaling: this compound inhibits the PI3K signaling pathway, preventing the phosphorylation of Akt and its substrate forkhead box 01a (FOXO1a).
Quorum-Sensing Inhibition: This compound disrupts quorum-sensing signaling in Pseudomonas aeruginosa by targeting the C4-homoserine lactone-dependent rhl QS system.
Antimicrobial Activity: This compound exhibits antimicrobial activity against gram-positive bacteria.
Comparison with Similar Compounds
Solenopsin is structurally similar to ceramides, which are lipid-like molecules essential for maintaining the barrier function of the skin. Both this compound and ceramides inhibit functional Akt activity and PDK1 activation in lipid rafts . Other similar compounds include:
Isothis compound A: An analog with strong insecticidal effects.
This compound B, C, and D: These analogs differ in the length of the alkyl side chain on position six of the piperidine ring.
This compound’s unique combination of biological activities, including its anti-angiogenic, antimicrobial, and insecticidal properties, distinguishes it from other similar compounds.
Properties
IUPAC Name |
(2R,6R)-2-methyl-6-undecylpiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3/t16-,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJGABFBAYKWDX-IAGOWNOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CCCC(N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H]1CCC[C@H](N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903975 | |
Record name | Solenopsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90903975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28720-60-7, 137038-57-4, 76094-26-3 | |
Record name | (±)-Solenopsin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28720-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Solenopsin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137038-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Solenopsin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076094263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solenopsin A, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028720607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solenopsin A, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137038574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solenopsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90903975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOLENOPSIN A, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMN4G8N49K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Solenopsin A, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR7V29CE8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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